Perfluorononanoyl fluoride

Übersicht

Beschreibung

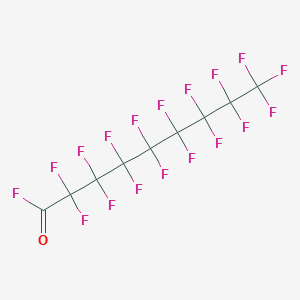

Perfluorononanoyl fluoride is a heterocyclic organic compound with the molecular formula C9F18O. It has a molecular weight of 466.067 and an exact mass of 465.96600 .

Molecular Structure Analysis

Perfluorononanoyl fluoride has a molecular structure characterized by the strong bond between fluorine and carbon atoms . The sizes and structures of fluorous molecules, particularly the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices, have been analyzed .Physical And Chemical Properties Analysis

Perfluorononanoyl fluoride is a liquid . The physical and chemical properties of fluorous compounds, including perfluorononanoyl fluoride, are influenced by the strong bond between fluorine and carbon atoms. This bond gives these compounds their distinct properties, providing strength, resilience, and durability .Wissenschaftliche Forschungsanwendungen

- PFNAF is a precursor for the synthesis of fluorinated surfactants and coatings. These compounds find use in various industrial processes, such as oil and water repellency, anti-fouling coatings, and stain-resistant textiles. The hydrophobic nature of PFNAF contributes to its effectiveness in these applications .

- PFNAF-based adsorbents are studied for removing fluoride ions from water. Adsorption methods are cost-effective, environmentally friendly, and efficient. Polypyrrole-based composites, including PPy/biosorbents and polypyrrole/magnetic nanoparticles, demonstrate promising fluoride removal capabilities .

Fluorinated Surfactants and Coatings

Environmental Remediation: Fluoride Removal

Safety and Hazards

Perfluorononanoyl fluoride is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . All PFAS chemistries, including perfluorononanoyl fluoride, have a wide variety of properties, uses, and health and safety profiles .

Zukünftige Richtungen

The future of perfluorononanoyl fluoride and similar compounds lies in addressing the challenges and opportunities associated with their use. There is a need for next-generation approaches aimed at minimizing environmental impact and enhancing biodegradability . There is also interest in exploring the applications of fluorinated compounds in various fields, including medical industry, tissue engineering, surgical sutures, surgical meshes, drug delivery, and implants . The US EPA and other agencies are also collaborating to investigate PFAS exposure science .

Wirkmechanismus

Target of Action

Perfluorononanoyl fluoride is a type of perfluorinated compound (PFC) that primarily targets the fluoride ion receptors in various biological systems . The fluoride ions interact with these receptors, leading to a series of biochemical reactions .

Mode of Action

Perfluorononanoyl fluoride interacts with its targets through a process known as alkylation . This process involves the replacement of a hydrogen atom by a fluorine atom, resulting in the formation of a strong carbon-fluorine bond . This bond is extremely stable, making perfluorononanoyl fluoride resistant to biological degradation .

Biochemical Pathways

The primary biochemical pathway affected by perfluorononanoyl fluoride is the fluoride-ion addition to the carbonyl group of an acid anion . This reaction leads to the formation of perfluoroalkoxy anions . The equilibrium of this reaction is shifted to the left, favoring the formation of the original compounds .

Pharmacokinetics

The pharmacokinetics of perfluorononanoyl fluoride, like other PFCs, are governed by pH and storage in bone . The compound diffuses across cell membranes more easily in its hydrofluoric acid (HF) form than as a fluoride ion .

Result of Action

The result of perfluorononanoyl fluoride’s action is the formation of highly stable compounds due to the strong carbon-fluorine bonds . These compounds are resistant to biological degradation, leading to their persistence in the environment .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of perfluorononanoyl fluoride. The compound’s resistance to degradation makes it persist in the environment, leading to bioaccumulation and potential biomagnification . The presence of other chemicals in the environment, such as halogen-containing compounds, can also influence the compound’s reactivity .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCKTXXONYSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895554 | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

558-95-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)

![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)